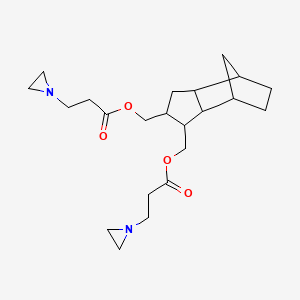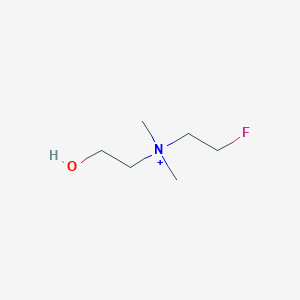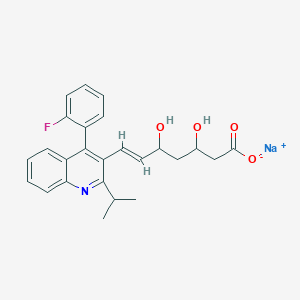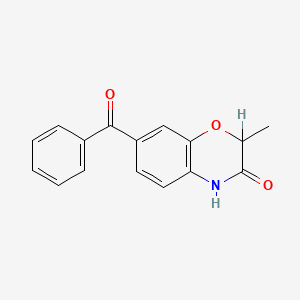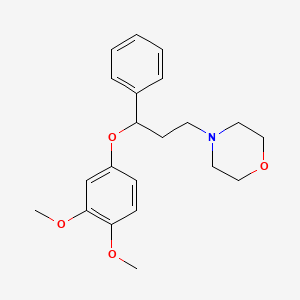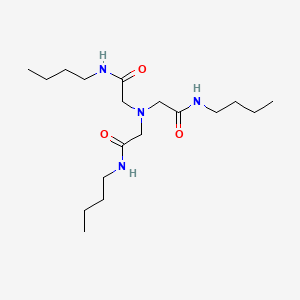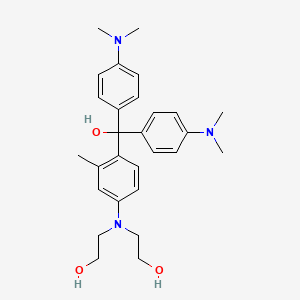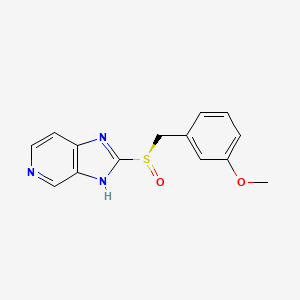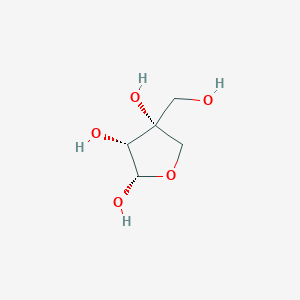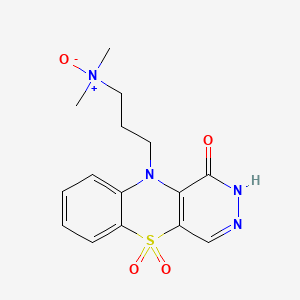
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate is a complex organic compound with a unique structure that combines elements of pyridazine, benzothiazine, and dimethylamino groups
Méthodes De Préparation
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazine Moiety: This step involves the condensation of the pyridazine derivative with a benzothiazine precursor.
Attachment of the Dimethylamino Group: This is usually done through nucleophilic substitution reactions.
Oxidation to Form the Trioxide: The final step involves the oxidation of the compound to introduce the N,5,5-trioxide functionality.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen and sulfur atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic compounds and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate can be compared with similar compounds such as:
Pyridazine Derivatives: These compounds share the pyridazine ring structure and may have similar biological activities.
Benzothiazine Derivatives: Compounds with the benzothiazine moiety are often studied for their medicinal properties.
Dimethylamino-Substituted Compounds: These compounds are known for their interactions with biological molecules and potential therapeutic applications.
The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
126598-51-4 |
|---|---|
Formule moléculaire |
C15H18N4O4S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(1,5,5-trioxo-2H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)propan-1-amine oxide |
InChI |
InChI=1S/C15H18N4O4S/c1-19(2,21)9-5-8-18-11-6-3-4-7-12(11)24(22,23)13-10-16-17-15(20)14(13)18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,20) |
Clé InChI |
POQJKHRZFVIUDT-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C(=O)NN=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



